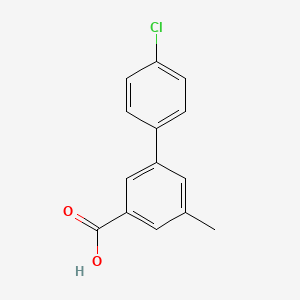

3-(4-Chlorophenyl)-5-methylbenzoic acid

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-6-11(8-12(7-9)14(16)17)10-2-4-13(15)5-3-10/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBXUHPNJSHRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-5-methylbenzoic acid typically involves the following steps:

Friedel-Crafts Acylation: The initial step often involves the acylation of 4-chlorotoluene with a suitable acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation: The resulting intermediate is then subjected to oxidation using agents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign oxidizing agents and catalysts is preferred to minimize environmental impact.

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form derivatives with additional functional groups.

Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of carboxylated derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Halogenated or alkylated aromatic compounds.

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

Pharmaceuticals: Potential precursor for the synthesis of drugs with anti-inflammatory or antimicrobial properties.

Biochemical Research: Used in the study of enzyme interactions and metabolic pathways.

Industry:

Materials Science: Utilized in the production of polymers and resins with specific properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-5-methylbenzoic acid exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering biochemical pathways. The presence of the chlorophenyl group can enhance its binding affinity to certain molecular targets, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by the position and nature of substituents. Key analogues include:

Table 1: Structural Analogues of 3-(4-Chlorophenyl)-5-methylbenzoic Acid

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group enhances stability and influences intermolecular interactions (e.g., hydrogen bonding, π-π stacking), as seen in isostructural halogenated compounds .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility : The 5-methyl group in this compound may reduce aqueous solubility compared to 4-chlorobenzoic acid but enhance compatibility with organic solvents .

- Crystal Packing : Halogen substitution (Cl vs. F/Br) can lead to divergent crystal structures despite isostructural frameworks, as observed in 3-chloro- vs. 3-bromocinnamic acids .

Key Observations :

- Antioxidant Potential: Methyl and methoxy substituents (e.g., in compound 114) improve radical scavenging compared to halogens (-Cl, -Br), highlighting the 5-methyl group’s favorable role .

Biological Activity

3-(4-Chlorophenyl)-5-methylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its chlorophenyl and methyl substituents, has been the subject of various studies investigating its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, summarizing key findings from recent research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a chlorinated phenyl group and a carboxylic acid functional group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . In one study, it was noted that the compound exhibited significant antibacterial effects, with a minimum inhibitory concentration (MIC) indicating its effectiveness against these pathogens .

| Bacterial Strain | Activity Level | MIC (µg/mL) |

|---|---|---|

| Salmonella typhi | Moderate | 50 |

| Bacillus subtilis | Strong | 25 |

| Staphylococcus aureus | Weak | 100 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines in cell models, suggesting a potential therapeutic application in inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated that this compound was one of the most effective against Gram-positive bacteria, with significant inhibition zones observed in agar diffusion assays .

Study 2: Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound. It was found that treatment with this compound led to a dose-dependent increase in apoptosis markers in human cancer cell lines. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with varying concentrations of the compound .

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Recent studies have indicated that derivatives of benzoic acid, including 3-(4-Chlorophenyl)-5-methylbenzoic acid, may exhibit anticancer properties. Research has shown that certain analogs can inhibit the growth of cancer cells by interfering with specific molecular pathways. For example, anthranilic acid derivatives have been identified as effective in reducing the growth of pancreatic cancer cells through mechanisms involving polyamine metabolism and cell cycle regulation .

- Drug Development : The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, studies on related compounds have demonstrated their potential as adjunct therapies in cancer treatment .

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact with proteins involved in cancer progression, further supporting its potential therapeutic applications .

Agricultural Applications

- Pesticide Development : The compound has been explored for its potential use in developing new pesticides. Its structural similarity to known agrochemicals allows for the design of compounds with enhanced efficacy against pests while minimizing environmental impact. Chlorantraniliprole, a related compound, is known for its effectiveness against lepidopteran pests and operates through activation of ryanodine receptors in insects .

- Herbicide Formulations : Research into herbicidal properties has indicated that derivatives of benzoic acid can inhibit plant growth by disrupting metabolic pathways essential for plant development. This opens avenues for developing selective herbicides based on the structural framework of this compound.

Case Study 1: Anticancer Activity Evaluation

A study published in Cancer Research evaluated the effects of anthranilic acid derivatives on pancreatic cancer cell lines. The research highlighted that specific modifications to the benzoic acid structure could yield compounds with significantly improved anticancer activity when compared to traditional chemotherapeutics .

Case Study 2: Pesticide Efficacy

In an agricultural study, formulations containing chlorinated benzoic acids were tested against common agricultural pests. Results showed a marked increase in pest mortality rates compared to controls, suggesting that derivatives like this compound could be developed into effective pesticide solutions .

Q & A

Basic: What are the optimal synthetic routes for 3-(4-chlorophenyl)-5-methylbenzoic acid, and how do reaction conditions influence product purity?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group, followed by regioselective methylation. For example:

- Oxidative functionalization of pre-substituted benzoic acid derivatives under acidic conditions (e.g., H₂SO₄/HNO₃) can yield the target compound .

- Reductive amination or chlorination steps may require precise temperature control (e.g., 60–80°C) to avoid side products like decarboxylated analogs .

Key purity determinants include: - Chromatographic monitoring (HPLC or TLC) to track intermediates .

- Recrystallization solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals (>95%) .

Advanced: How can regioselectivity challenges in the methylation of 3-(4-chlorophenyl)benzoic acid derivatives be addressed?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors:

- Directed ortho-metalation : Use of directing groups (e.g., -COOH) with organometallic reagents (e.g., MeLi) to favor methylation at the 5-position .

- Computational modeling (DFT calculations) predicts electron density distribution, guiding reagent selection (e.g., methyl iodide vs. dimethyl sulfate) .

Experimental validation via ¹H/¹³C NMR and X-ray crystallography is critical to confirm substitution patterns .

Advanced: What spectroscopic techniques are most reliable for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

- NMR :

- ¹H NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm). Overlapping signals may require 2D-COSY or NOESY for resolution .

- ¹³C NMR : Carboxylic acid C=O at δ 170–175 ppm; chlorophenyl carbons at δ 125–140 ppm .

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M-H]⁻ at m/z 274.0432 for C₁₄H₁₀ClO₂⁻) .

Contradiction Resolution : - Cross-validate with X-ray crystallography to resolve ambiguities in aromatic substitution patterns .

- Reproduce synthesis under controlled conditions to isolate intermediates for stepwise characterization .

Basic: How can the solubility and stability of this compound be optimized for biological assays?

Methodological Answer:

- Solubility Enhancement :

- Stability Measures :

- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the chlorophenyl group .

- Avoid prolonged exposure to UV light, which may degrade the methylbenzoic acid moiety .

Advanced: What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking :

- QSAR Modeling :

- ADMET Prediction : SwissADME or pkCSM tools evaluate pharmacokinetic profiles, guiding structural modifications .

Advanced: How are thermodynamic properties (e.g., sublimation enthalpy) of this compound determined experimentally?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure weight loss during sublimation at controlled heating rates (5–10°C/min) .

- Differential Scanning Calorimetry (DSC) : Quantify phase transitions and calculate enthalpy changes (ΔH) using integrated peak areas .

- Knudsen Effusion Method : Determine vapor pressure at varying temperatures to derive sublimation enthalpy via Clausius-Clapeyron equation .

Basic: What analytical methods quantify this compound in complex matrices (e.g., reaction mixtures or biological samples)?

Methodological Answer:

- HPLC-UV/Vis :

- LC-MS/MS : MRM transitions (e.g., m/z 275 → 237 for quantification) enhance specificity in biological matrices .

- Standard Addition Method : Spiked calibration curves correct for matrix effects in crude reaction mixtures .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The methyl group at position 5 hinders electrophilic substitution at adjacent positions, directing reactions to the 4-chlorophenyl ring .

- Electronic Effects :

- Kinetic Studies : Monitor reaction progress under varying Pd catalyst loads (e.g., 1–5 mol% Pd(PPh₃)₄) to balance steric hindrance and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.